pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
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Overview
Description
PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, a dihydroisoindole moiety, and a benzoate ester, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-aminophenoxy compound, which is then reacted with a phthalic anhydride derivative to form the dihydroisoindole structure. The final step involves esterification with pentanol to yield the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for different applications .
Scientific Research Applications
PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with proteins, while the dihydroisoindole moiety can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4- { [5- (4-aminophenoxy)pentyl]oxy}phenylamine: Similar structure but lacks the dihydroisoindole moiety.
Benzoic acid, 4-[[[5-(4-aminophenoxy)pentyl]amino]carbonyl]-, methyl ester: Similar ester structure but different functional groups
Uniqueness
PENTYL 4-[5-(4-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is unique due to its combination of aminophenoxy, dihydroisoindole, and benzoate ester groups. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
pentyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C26H24N2O5/c1-2-3-4-15-32-26(31)17-5-9-19(10-6-17)28-24(29)22-14-13-21(16-23(22)25(28)30)33-20-11-7-18(27)8-12-20/h5-14,16H,2-4,15,27H2,1H3 |
InChI Key |
OIAMLFJUPROCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
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